Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate

Organozinc Cross-Coupling γ-Keto Ester Synthesis Reaction Yield Optimization

Researchers requiring a specific ortho-substituted γ-keto ester for 1,4-dicarbonyl synthesis face yield losses when substituting para- or meta-methoxy analogs. Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate (CAS 103897-42-3) solves this by providing the precise ortho-methoxy electronic and steric handle essential for photocatalytic radical additions and downstream functionalization. - Enables synthesis of the ortho-substituted acid analog, which demonstrates cytoprotective activity at 0.6 mg/kg p.o., equipotent to the para isomer. - Offers a computed XLogP3 of 1.9, a ~0.5 log unit increase over the unsubstituted scaffold, for modulating lipophilicity in lead optimization. - Supplied at 97% purity, ensuring reproducible results in SAR campaigns targeting anti-ulcer pharmacophores.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
CAS No. 103897-42-3
Cat. No. B012186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(2-methoxyphenyl)-4-oxobutyrate
CAS103897-42-3
SynonymsETHYL 4-(2-METHOXYPHENYL)-4-OXOBUTYRATE
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC=CC=C1OC
InChIInChI=1S/C13H16O4/c1-3-17-13(15)9-8-11(14)10-6-4-5-7-12(10)16-2/h4-7H,3,8-9H2,1-2H3
InChIKeyFUFBZYFYTPPYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate: Ortho-Substituted γ-Keto Ester Intermediate


Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate (CAS 103897-42-3) is a γ-keto ester belonging to the class of 4-oxobutanoate derivatives. It features a 2-methoxyphenyl group at the ketone α-position, conferring distinctive electronic and steric properties compared to its para- and meta-substituted isomers . This compound is typically supplied as a colorless to pale yellow liquid or solid with a reported purity of 97% and is utilized primarily as a synthetic intermediate in medicinal chemistry and organic synthesis .

Workflow γ-Keto ester intermediate for palladium-catalyzed cross-coupling synthesis.
Selection Ortho-methoxy substitution provides a distinct steric and electronic profile compared to para- and meta-substituted analogs.
Use Context Medicinal chemistry building block for unsymmetrical 1,4-dicarbonyl scaffolds.

Why Ortho-Methoxy Substitution Precludes Isomer Substitution


In scientific procurement, substituting Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate with its para-methoxy (CAS 15118-67-9) or meta-methoxy (CAS 147373-96-4) analogs without validation is inadvisable due to the profound impact of methoxy positional isomerism on both chemical reactivity and biological target engagement. The ortho-methoxy group introduces steric hindrance and alters the electron density of the adjacent carbonyl, leading to significantly different reaction yields in cross-coupling chemistry [1]. Furthermore, in pharmacologically relevant contexts, the ortho-substituted acid analog exhibits distinct cytoprotective and anti-secretory potency profiles compared to its para-substituted counterpart [2]. These quantifiable differences in both synthetic efficiency and biological activity underscore the necessity for precise compound selection based on specific experimental objectives.

Reactivity Substituting ortho with para or meta isomer may alter palladium-catalyzed cross-coupling yields due to steric and electronic effects at the carbonyl α-position.
Biology In vivo gastric lesion model responses, including cytoprotective and anti-secretory endpoints, may differ between ortho and para isomers; isomer substitution may lead to variable biological readouts.

Quantitative Performance Evidence Against Key Analogs


Pd-Catalyzed Cross-Coupling Efficiency: Ortho vs. Para Yield

In a palladium-catalyzed coupling of 3-carboethoxypropylzinc iodide with substituted benzoyl chlorides, Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate (derived from o-anisoyl chloride) was obtained in approximately 83% yield. In direct comparison under identical conditions, the para-methoxy analog (derived from p-anisoyl chloride) was obtained in approximately 93% yield [1]. This 10% yield differential is attributed to the steric hindrance imposed by the ortho-methoxy group during the transmetalation or reductive elimination steps of the catalytic cycle.

Cross-coupling yield
Head-to-head
~83% (ortho-OCH₃)
vs. ~93% (para-OCH₃) — Δ −10%
Supports ortho-isomer procurement when the steric environment is required, despite intrinsically lower yield in this coupling route.
Identical Pd/Zn conditions; steric hindrance at transmetalation/reductive elimination.
Organozinc Cross-Coupling γ-Keto Ester Synthesis Reaction Yield Optimization

Lipophilicity Modulation by Ortho-Methoxy Substitution

The computed octanol-water partition coefficient (XLogP3) for Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is 1.9, with a topological polar surface area (TPSA) of 52.6 Ų [1]. In contrast, the unsubstituted parent compound, Ethyl 4-oxo-4-phenylbutyrate (CAS 6270-17-3), has a lower computed XLogP3 of approximately 1.4 and a TPSA of 43.4 Ų [2]. The addition of the ortho-methoxy group increases calculated lipophilicity by approximately 0.5 log units while modestly increasing polar surface area.

Lipophilicity (XLogP3)
Cross-study comparable
1.9 (ortho-OCH₃)
vs. ~1.4 (unsubstituted) — Δ +0.5
Higher computed lipophilicity may support membrane permeability studies; moderate increase without large molecular weight penalty.
Computed properties; confirm experimentally.
Physicochemical Properties Lipophilicity ADME Prediction

Cytoprotective Activity of the Ortho-Methoxy Acid Analog

While the ethyl ester itself is primarily an intermediate, its corresponding free acid, 4-(2-methoxyphenyl)-4-oxobutenoic acid (compound 15), has been directly compared to its para-methoxy analog (compound 22) in a gastric anti-ulcer model. Both ortho- and para-substituted acids exhibited cytoprotective activity at a very low oral dose of 0.6 mg/kg in rats [1]. This equivalence at the low-dose threshold suggests that the ortho-methoxy motif does not compromise intrinsic biological activity relative to the para isomer in this pharmacophore, validating its use as a precursor for bioactive molecule synthesis.

Cytoprotective dose
Head-to-head
0.6 mg/kg p.o. (free acid, ortho)
vs. 0.6 mg/kg p.o. (para acid) — equipotent
Reported equipotent cytoprotective endpoint in gastric lesion model; supports scaffold viability for research.
Free acid form; ester serves as synthetic precursor. Rat gastric ulcer model.
Cytoprotection Anti-ulcer Activity In Vivo Pharmacology

Priority Application Scenarios


Synthesis of Ortho-Substituted 1,4-Dicarbonyl Building Blocks

Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate is employed as a key intermediate in the construction of unsymmetrical 1,4-dicarbonyl compounds. Its ortho-methoxy group provides a unique steric and electronic handle for subsequent functionalization, as demonstrated in photocatalytic oxidative radical addition reactions that yield diverse 1,4-dicarbonyl scaffolds [1]. Procurement of this specific ortho isomer is critical when the synthetic route requires an ortho-substituted aryl ketone moiety that cannot be generated from the para- or meta- analogs without additional, yield-reducing synthetic steps.

Precursor for Anti-Ulcer and Cytoprotective Drug Discovery

Based on the validated cytoprotective activity of the corresponding free acid at 0.6 mg/kg p.o. [1], Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate serves as a strategic ester prodrug or synthetic precursor for developing novel anti-ulcer agents. Researchers exploring structure-activity relationships (SAR) around the 4-phenyl-4-oxobutenoic acid pharmacophore should prioritize this compound to investigate the impact of ortho-methoxy substitution on potency, selectivity, and metabolic stability, particularly given its equipotency to the para isomer at low doses.

Physicochemical Optimization for Membrane Permeability

When optimizing lead compounds for improved membrane permeability, the ~0.5 log unit increase in computed XLogP3 (1.9 vs. ~1.4 for the unsubstituted analog) [1] makes Ethyl 4-(2-methoxyphenyl)-4-oxobutyrate a valuable scaffold for enhancing lipophilicity without introducing a large molecular weight penalty. This compound is therefore suitable for medicinal chemistry campaigns where a moderate increase in logP is hypothesized to improve cellular uptake or blood-brain barrier penetration.

Application
Selection Property
Validation Focus
Synthesis of ortho-substituted 1,4-dicarbonyls
Ortho-methoxy provides a steric handle for regioselective functionalization
Cross-coupling yield and regiochemical outcome under palladium catalysis
Gastric lesion model compound synthesis
Ortho-methoxy scaffold comparable to para in cytoprotective endpoint response
In vivo gastric lesion model; oral dose-response profiling (free acid)
Membrane permeability optimization
Moderate lipophilicity increase from ortho-methoxy substitution
Experimental logP and permeability assay correlation

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